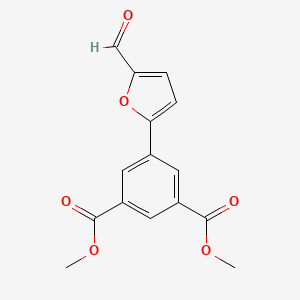

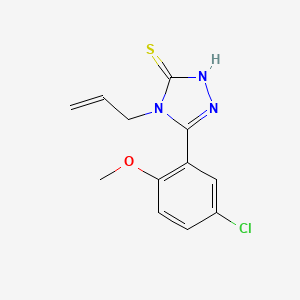

Dimethyl 5-(5-formyl-2-furyl)isophthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Degradability Analysis

Dimethyl phthalate esters (DMPEs), including dimethyl isophthalate (DMI), are widely used as plasticizers and additives in various industrial applications due to their ability to enhance the flexibility and softness of plastic products. However, their environmental impact is of significant concern due to their potential as endocrine disruptors and their classification as priority pollutants by the United States Environmental Protection Agency. The degradation of DMPEs, particularly by microbial mineralization, is crucial for mitigating their effects on the environment. While bacterial degradation pathways have been well-documented, the role of fungi in the degradation process is less understood. A study has highlighted the degradation capabilities of a Fusarium species isolated from mangrove sediment, emphasizing the importance of understanding the environmental fate of DMPEs and the potential role of mangrove microorganisms in their degradation .

Synthesis and Activity Analysis

The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents has been reported, along with their characterization through various spectroscopic techniques. These novel compounds have demonstrated significant antioxidant and antibacterial activities. For instance, the Co(II) and Zn(II) phthalocyanine complexes exhibited notable DPPH free radical scavenging abilities, while the Co(II) and Cu(II) complexes showed strong ferrous ion chelating activity. Additionally, the antibacterial activities of these phthalocyanine complexes were compared to that of Amikacin, with the Co(II) complex showing a comparable zone of inhibition against Micrococcus luteus .

Molecular Structure and Activity Correlation

The structure-activity relationship of aminophosphonic compounds bearing a 2-furyl moiety has been explored, particularly focusing on their cytotoxic effects on esophageal cancer cell lines. Dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate was found to induce apoptosis in these cancer cells. The study provides insights into the correlations between the molecular structure of these furan-deriving aminophosphonates and their cytotoxic activities, which could be valuable for the development of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate have been investigated. The polymerization process of this AB2 monomer was characterized by unusual molecular weight growth, with the number-average molecular weight reaching a plateau while the weight-average molecular weight continued to increase. This behavior was attributed to intramolecular cyclization and redistribution of polymer chains by ester interchange reactions. The resulting polymers were found to be soluble in common organic solvents and exhibited low intrinsic viscosities. The degree of branching was determined by quantitative 13C NMR spectroscopy and was consistent with theoretical values for a statistical distribution at high conversion .

科学的研究の応用

Synthesis and Chemical Properties

- Research on the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy)isophthalate, a related compound, explored optimal conditions for its creation, including esterification with methanol and reaction with methyl 2-chloropropionate. This study revealed insights into the compound's optical activity and SN1 reaction mechanism (Pen, 2014).

Photochromic Applications

- Investigations into photochromic 1-(2,5-dimethyl-3-furyl)-1-fluoren-9-ylideneethane, a compound related to dimethyl 5-(5-formyl-2-furyl)isophthalate, demonstrated significant changes in color upon irradiation. This research could provide insights into potential photochromic applications for similar compounds (Heller & Jenkins, 1984).

Ligand Chemistry

- Dimethyl 5-aminoisophthalate, a structurally related compound, was used to form model complexes in gold(I) chemistry. This research could suggest potential uses of dimethyl 5-(5-formyl-2-furyl)isophthalate in similar ligand applications (Wiedemann, Gamer, & Roesky, 2009).

Photoreactions and Synthesis

- The study of synthesis and photoreactions of related compounds, such as 2,6,6-Trimethyl-5-(2,5-dimethyl-3-furyl and -3-thienyl)-3-heptyn-2,5-diols, offers insights into the potential for dimethyl 5-(5-formyl-2-furyl)isophthalate in similar photoreactive applications (Kiji et al., 1995).

Safety and Hazards

特性

IUPAC Name |

dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-14(17)10-5-9(6-11(7-10)15(18)20-2)13-4-3-12(8-16)21-13/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJXHGDTDJNQEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358317 |

Source

|

| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-(5-formyl-2-furyl)isophthalate | |

CAS RN |

591226-59-4 |

Source

|

| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)